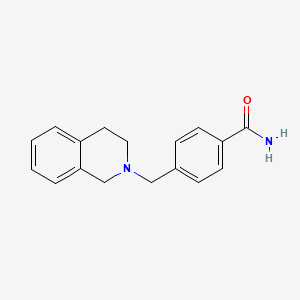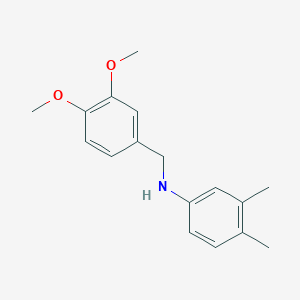
5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Mechanism of Action
5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide works by blocking the activity of specific protein kinases that are involved in the growth and survival of cancer cells. Specifically, 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide inhibits the activity of BTK, ITK, and TEC, which are involved in the B-cell receptor signaling pathway. This pathway is critical for the growth and survival of B-cell lymphomas and leukemias. By inhibiting this pathway, 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide can induce apoptosis (programmed cell death) and inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects
5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In vitro studies have shown that 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide can induce apoptosis and inhibit the proliferation of cancer cells. In vivo studies have demonstrated that 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide can inhibit tumor growth and improve survival in animal models of cancer. Additionally, 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has been shown to have minimal toxicity and a favorable pharmacokinetic profile in preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has several advantages for lab experiments, including its specificity for BTK, ITK, and TEC, which makes it a useful tool for studying the B-cell receptor signaling pathway. Additionally, 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has been shown to have minimal toxicity and a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide also has some limitations, including its relatively low potency compared to other BTK inhibitors and its potential for off-target effects.
Future Directions
There are several future directions for research on 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide. One area of interest is the development of combination therapies that include 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide and other drugs that target the B-cell receptor signaling pathway. Another area of interest is the development of 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide analogs that have improved potency and selectivity. Additionally, further research is needed to understand the long-term effects of 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide and its potential for resistance in cancer cells.
Synthesis Methods
The synthesis of 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide involves several steps, including the reaction of 3-chloroaniline with 2-hydroxy-4,5-dimethylbenzaldehyde to form an intermediate compound, which is then cyclized with furan-2-carboxylic acid to produce 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has been extensively studied in preclinical and clinical trials for its potential in treating various types of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide inhibits the activity of several protein kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. In vivo studies have demonstrated that 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide can inhibit tumor growth and improve survival in animal models of cancer.
properties
IUPAC Name |
5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11-8-15(16(22)9-12(11)2)21-19(23)18-7-6-17(24-18)13-4-3-5-14(20)10-13/h3-10,22H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLAOYULFMBOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5687193.png)

![2-(dimethylamino)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5687207.png)
![1,3-dimethyl-5-[2-(1,3-thiazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5687210.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide](/img/structure/B5687218.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5687226.png)
![2-(2-pyridin-3-ylethyl)-9-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687236.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-nitrobenzamide](/img/structure/B5687243.png)

![N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5687253.png)
![1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5687280.png)
![2-propyl-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687288.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5687293.png)